molecular formula C20H18BrN3O2S B2810344 (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 1448059-92-4

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No. B2810344
CAS RN: 1448059-92-4
M. Wt: 444.35
InChI Key: KTYMGPYIWGNLEJ-UHFFFAOYSA-N
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Description

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of a related compound, demonstrating how intermolecular interactions lead to chain formation, could provide insights into the design of new materials or drugs by understanding the molecular orientation and interactions (B. Revathi et al., 2015).

Antimicrobial Activity

  • Synthesis and evaluation of piperidin-4-yl methanone derivatives for their in vitro antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).

Structural and Theoretical Studies

  • Detailed structural characterization using X-ray diffraction and theoretical calculations such as density functional theory (DFT) to optimize structural coordinates and evaluate molecular properties like HOMO-LUMO energy gap, suggesting applications in material science and drug design (C. S. Karthik et al., 2021).

Pharmacological Evaluation

  • Evaluation of novel piperazine derivatives as transient receptor potential vanilloid 4 (TRPV4) antagonists for pain treatment, indicating research applications in pharmacology and drug development for pain management (Naoki Tsuno et al., 2017).

Synthesis and Application in Organic Chemistry

  • Reports on efficient methods for synthesizing compounds containing piperidine and pyridine rings, indicating applications in organic synthesis and the development of new synthetic methodologies (Qun‐Zheng Zhang et al., 2020).

properties

IUPAC Name

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2S/c21-16-7-4-10-22-18(16)26-15-8-11-24(12-9-15)20(25)17-13-27-19(23-17)14-5-2-1-3-6-14/h1-7,10,13,15H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYMGPYIWGNLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone

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